5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride typically involves the bromination of 1-methyl-1H-pyrazol-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyrazole ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 5-amino-1-methyl-1H-pyrazol-3-amine derivatives .
Scientific Research Applications
5-Bromo-1-methyl-1H-pyrazol-3-amine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-1H-pyrazol-3-amine: Similar in structure but lacks the bromine atom, which can significantly alter its reactivity and applications.
1-Methyl-1H-pyrazol-3-amine: The parent compound without any substitutions, used as a starting material for various derivatives.
Uniqueness
The presence of the bromine atom at the 5-position makes 5-bromo-1-methyl-1H-pyrazol-3-amine hydrochloride unique. This substitution enhances its reactivity and allows for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C4H7BrClN3 |
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Molecular Weight |
212.47 g/mol |
IUPAC Name |
5-bromo-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H6BrN3.ClH/c1-8-3(5)2-4(6)7-8;/h2H,1H3,(H2,6,7);1H |
InChI Key |
UIBZZPWONJYHQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)Br.Cl |
Origin of Product |
United States |
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